molecular formula C14H20IN3O3 B2874613 Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate CAS No. 2460756-52-7

Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate

Cat. No.: B2874613
CAS No.: 2460756-52-7
M. Wt: 405.236
InChI Key: LOEPSVJSOOXCKQ-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate is a chemical compound with the molecular formula C14H20IN3O3 and a molecular weight of 405.24 g/mol . This compound is characterized by the presence of a tert-butyl group, an iodopyrimidine moiety, and an oxane ring, making it a unique and interesting molecule for various scientific applications.

Scientific Research Applications

Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate has several scientific research applications, including:

Safety and Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

The synthesis of tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate involves several steps, typically starting with the iodination of pyrimidine derivatives. The iodopyrimidine intermediate is then reacted with an oxane derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodopyrimidine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate can be compared with other similar compounds, such as:

    Tert-butyl N-[4-(5-bromopyrimidin-2-yl)oxan-4-yl]carbamate: Similar structure but with a bromine atom instead of iodine.

    Tert-butyl N-[4-(5-chloropyrimidin-2-yl)oxan-4-yl]carbamate: Similar structure but with a chlorine atom instead of iodine.

    Tert-butyl N-[4-(5-fluoropyrimidin-2-yl)oxan-4-yl]carbamate: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in its iodopyrimidine moiety, which imparts distinct chemical and biological properties compared to its halogenated analogs.

Properties

IUPAC Name

tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20IN3O3/c1-13(2,3)21-12(19)18-14(4-6-20-7-5-14)11-16-8-10(15)9-17-11/h8-9H,4-7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEPSVJSOOXCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C2=NC=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20IN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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